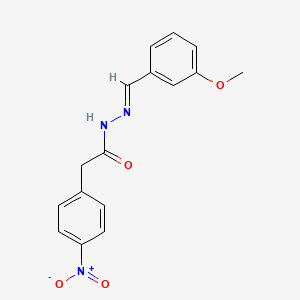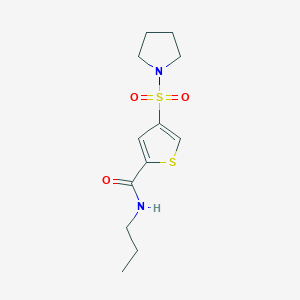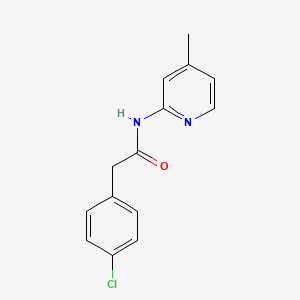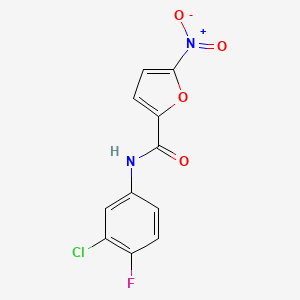![molecular formula C13H14N4S B5532585 3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5532585.png)
3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C13H14N4S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
The exact mass of the compound 3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is 258.09391764 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The pyrimidine core is a crucial component of DNA and RNA, making it inherently significant in the study of cell replication and cancer research. Compounds with this core have been investigated for their potential to inhibit the proliferation of cancer cells. The unique structure of this compound could be explored for its ability to bind to various cancer-related enzymes or receptors, potentially leading to new cancer therapies .
Antimicrobial Agents
Heterocyclic compounds like this one have shown promise as antimicrobial agents. Its structural complexity may allow it to interact with bacterial or fungal cellular components uniquely, disrupting their function or replication. Research could focus on its efficacy against multidrug-resistant strains, which are a growing concern in the medical field .
Antiviral Properties
The triazolo and pyrimidine components of the compound suggest potential antiviral capabilities. By mimicking nucleotide structures, such compounds can interfere with viral replication processes. Investigating this compound’s interaction with viral enzymes or its incorporation into viral RNA or DNA could yield new insights into antiviral drug design .
Anti-inflammatory and Analgesic Uses
Inflammation and pain are often interconnected, and compounds that can modulate inflammatory pathways may also possess analgesic properties. The compound’s structural features could be studied for their effects on inflammatory mediators, which might lead to new treatments for chronic inflammatory diseases .
Enzyme Inhibition
Enzymes play critical roles in various biological processes, and their inhibition can lead to therapeutic effects. This compound could be analyzed for its ability to inhibit enzymes like carbonic anhydrases, cholinesterases, or phosphatases, which are involved in conditions such as glaucoma, Alzheimer’s disease, and osteoporosis, respectively .
Antioxidant Potential
Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cancer. The compound’s potential as an antioxidant could be explored, focusing on its capacity to neutralize free radicals and protect cells from oxidative damage .
Antimalarial Activity
Malaria remains a significant global health challenge, and new antimalarial drugs are constantly in demand. The compound’s structural similarity to known antimalarial drugs could make it a candidate for the development of new therapies targeting the malaria parasite .
Pharmacokinetic Modulation
The unique structure of this compound might influence its absorption, distribution, metabolism, and excretion (ADME) properties. Research could be directed at understanding how its molecular structure affects its pharmacokinetic profile, which is crucial for drug development .
Propiedades
IUPAC Name |
5-ethyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-3-10-15-16-12-11-8-5-4-6-9(8)18-13(11)14-7(2)17(10)12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDRWGFBKSFDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C(=NC3=C2C4=C(S3)CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-C]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-allyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5532509.png)
![7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5532513.png)

![4-[(4-benzyl-3-butyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-2-piperazinone](/img/structure/B5532520.png)
![(2R,3S)-3-amino-4-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-2-butanol dihydrochloride](/img/structure/B5532525.png)
![(3S*,4R*)-1-[(3-hydroxyphenyl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5532527.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-pyrrolidinyl}-1-propanesulfonamide hydrochloride](/img/structure/B5532537.png)

![N-[(3S*,4R*)-1-(4-chloro-2-methoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5532556.png)
![1-(3,5-dimethylbenzyl)-4-{[4-(hydroxymethyl)phenyl]acetyl}-2-piperazinone](/img/structure/B5532561.png)

![N-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}glycine](/img/structure/B5532572.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole](/img/structure/B5532573.png)